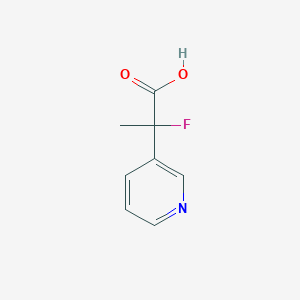

2-Fluoro-2-(pyridin-3-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-fluoro-2-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C8H8FNO2/c1-8(9,7(11)12)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,12) |

InChI Key |

BTWQKPXGDDNEQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 2 Pyridin 3 Yl Propanoic Acid

Approaches to Constructing the Fluoro-Quaternary Carbon Center

The creation of the C-F bond at a sterically hindered quaternary carbon adjacent to a carboxylic acid and a pyridine (B92270) ring requires robust and specialized synthetic methods. Strategies generally fall into two categories: the direct introduction of fluorine onto a pre-formed propanoic acid scaffold or the assembly of the molecule from smaller, pre-fluorinated components.

Direct Alpha-Fluorination Strategies for Propanoic Acid Derivatives

Direct α-fluorination involves the conversion of a C-H bond at the alpha position of a 2-(pyridin-3-yl)propanoic acid derivative into a C-F bond. This approach is atom-economical but requires overcoming challenges related to selectivity and reactivity.

Electrophilic fluorination is a prominent method for synthesizing α-fluorocarbonyl compounds. nih.gov This strategy typically involves the deprotonation of a suitable 2-(pyridin-3-yl)propanoic acid ester to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources of electrophilic fluorine due to their stability, ease of handling, and tunable reactivity. organicreactions.orgresearchgate.net

The general mechanism involves the generation of a carbanion or enolate from the propanoic acid derivative, which then attacks the electrophilic fluorine atom of the N-F reagent in what is often considered an SN2-type process. wikipedia.org A wide array of N-F reagents have been developed, offering a range of fluorinating power. organicreactions.org Some of the most widely used reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com These reagents are favored for their effectiveness and commercial availability. wikipedia.orgrsc.org The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions. organic-chemistry.org For instance, a divergent strategy for the fluorination of phenylacetic acid derivatives using Selectfluor has been shown to yield α-fluoro-α-arylcarboxylic acids under non-aqueous conditions. organic-chemistry.org

Table 1: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, soluble in polar solvents, widely used. mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Effective and common reagent, offers good reactivity. wikipedia.orgmdpi.com |

A plausible synthetic route to 2-Fluoro-2-(pyridin-3-yl)propanoic acid via this method would start with the corresponding ester, 2-(pyridin-3-yl)propanoate. Treatment with a strong base like lithium diisopropylamide (LDA) would generate the enolate, which could then be quenched with an N-F reagent such as NFSI to install the fluorine atom at the α-position. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

Radical fluorination offers a complementary approach to ionic methods and is particularly useful for late-stage fluorination. wikipedia.org These processes involve the generation of a carbon-centered radical at the α-position, which is then trapped by a fluorine atom source. wikipedia.org

One prominent radical-based method is decarboxylative fluorination, often achieved through photoredox catalysis. nih.gov In a typical reaction, a photocatalyst, upon excitation by visible light, oxidizes a carboxylate to form a carboxyl radical. This intermediate rapidly extrudes CO2 to generate an alkyl radical, which is subsequently trapped by a fluorine source, such as Selectfluor®, to form the C-F bond. nih.gov This method is advantageous as it uses readily available carboxylic acids as starting materials. nih.gov While often used to convert aliphatic carboxylic acids into alkyl fluorides, modifications of this approach could potentially be applied to precursors of the target molecule. nih.gov Another strategy involves the direct fluorination of remote C-H bonds, though controlling regioselectivity at the desired α-position of the propanoic acid would be a significant challenge. wikipedia.org

Fluorine-Containing Building Block Methodologies

An alternative to direct fluorination is the use of fluorine-containing building blocks. researchgate.net This approach involves synthesizing the target molecule from smaller precursors that already contain the required fluorine atom. This strategy can circumvent issues with regioselectivity and harsh conditions sometimes associated with direct fluorination. nih.gov

The development of synthetic routes to versatile, optically pure, and selectively fluorinated organic molecules is a major goal in organic chemistry. acs.org Chiral fluorinated building blocks are particularly valuable for constructing complex molecules with defined stereochemistry. cuny.edu For the synthesis of this compound, a potential building block could be a 3-pyridyl derivative with a fluorinated two-carbon side chain, such as 3-(1-fluoroethyl)pyridine. This intermediate could then be carboxylated to install the required acid functionality. Another approach could involve the use of α-fluoroacetyl-containing building blocks in multi-step syntheses. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Direct Electrophilic Fluorination | Atom-economical; utilizes readily available precursors. | Requires strong bases; potential for side reactions. |

| Direct Radical Fluorination | Mild reaction conditions; good functional group tolerance. nih.gov | Control of regioselectivity can be difficult. wikipedia.org |

| Fluorinated Building Blocks | Avoids direct handling of harsh fluorinating agents; can provide better stereocontrol. acs.orgcuny.edu | The synthesis of the building block itself can be multi-step and complex. |

Asymmetric Synthesis of Enantiopure this compound

Producing enantiomerically pure forms of this compound is crucial for potential applications where specific stereoisomers are required. Asymmetric synthesis aims to control the formation of the chiral center during the reaction.

Chiral Auxiliary-Mediated Diastereoselective Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. cyu.fr After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This method has proven robust for the synthesis of various chiral compounds. mdpi.comcyu.fr

In the context of synthesizing enantiopure this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to the 2-(pyridin-3-yl)propanoic acid precursor to form a chiral amide. wikipedia.orgmdpi.com Deprotonation of this conjugate would form a chiral enolate, where the auxiliary sterically blocks one face of the molecule. The subsequent addition of an electrophilic fluorinating reagent would then occur preferentially from the less hindered face, leading to the formation of one diastereomer in excess. wikipedia.orgcyu.fr Finally, cleavage of the chiral auxiliary would release the enantiopure α-fluoro carboxylic acid. The use of fluorinated chiral auxiliaries has also been explored, which can enhance diastereoselectivity through specific fluorine-metal interactions that rigidify the transition state. cyu.fr

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-Fluorobenzenesulfonimide (NFSI) |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) |

| 2-(pyridin-3-yl)propanoate |

| Lithium diisopropylamide (LDA) |

| 3-(1-fluoroethyl)pyridine |

Catalytic Enantioselective Fluorination

The direct introduction of a fluorine atom to form a chiral center is a significant challenge in synthetic chemistry. For compounds like this compound, this can be achieved through catalytic enantioselective fluorination of a suitable precursor, such as a 2-(pyridin-3-yl)propanoic acid derivative. This approach is advantageous as it can directly establish the desired stereochemistry.

Research in this area has largely focused on the fluorination of α-aryl acetic acid derivatives using transition metal catalysts. For instance, nickel-phosphine complexes have been shown to be effective for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov A catalytic system comprising NiCl₂-BINAP, in conjunction with a silyl (B83357) triflate and a lutidine base, has been successfully employed for the asymmetric fluorination of α-aryl acetic acid derivatives, achieving good yields and enantioselectivities. nih.gov While direct examples for the pyridin-3-yl substrate are not extensively documented, these findings suggest a viable pathway. The nitrogen atom in the pyridine ring could potentially influence the catalytic activity and selectivity, necessitating specific optimization of reaction conditions.

Table 1: Examples of Nickel-Catalyzed Asymmetric Fluorination of α-Aryl Acetic Acid Derivatives Data extrapolated from analogous systems.

| Aryl Group | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | NiCl₂-(S)-BINAP/Et₃SiOTf/2,6-lutidine | 85 | 88 |

| 4-Methoxyphenyl | NiCl₂-(S)-BINAP/Et₃SiOTf/2,6-lutidine | 92 | 86 |

| 2-Naphthyl | NiCl₂-(S)-BINAP/Et₃SiOTf/2,6-lutidine | 89 | 90 |

Metal-Catalyzed Asymmetric Transformations Leading to Fluorinated Quaternary Centers

The creation of a quaternary stereocenter, such as the one in this compound, represents a significant synthetic hurdle. Metal-catalyzed asymmetric transformations provide powerful tools to address this challenge. These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction. rsc.org

One prominent strategy is the asymmetric fluorination of β-ketoesters or other activated methylene (B1212753) compounds, followed by further chemical modifications. For example, chiral palladium complexes have been utilized for the enantioselective fluorination of β-ketoesters, yielding products with high enantioselectivity. nih.gov The resulting α-fluoro-β-ketoester could then be converted to the desired α-fluoro-α-heteroarylpropanoic acid through a series of steps including ketene (B1206846) formation and subsequent reaction with a pyridine-containing nucleophile. The choice of metal and ligand is crucial for achieving high levels of stereocontrol. rsc.org

Organocatalytic Approaches to Chiral Alpha-Fluorinated Compounds

Organocatalysis has emerged as a powerful alternative to metal-based systems for asymmetric synthesis. For the synthesis of chiral alpha-fluorinated compounds, organocatalytic methods often employ chiral amines or phosphoric acids to activate the substrate towards enantioselective fluorination. nih.govnih.gov

Enamine catalysis, for instance, can be used for the direct α-fluorination of aldehydes and ketones. princeton.edu A precursor aldehyde, such as 2-(pyridin-3-yl)propanal, could be subjected to enantioselective fluorination using a chiral amine catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.edu Subsequent oxidation of the resulting α-fluoroaldehyde would yield the target carboxylic acid. The use of imidazolidinone catalysts has been shown to be effective for a variety of aldehyde substrates, providing high enantioselectivities. nih.govprinceton.edu

Table 2: Organocatalytic Enantioselective α-Fluorination of Aldehydes Illustrative examples based on analogous aldehyde substrates.

| Aldehyde Substrate | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 3-Phenylpropanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 86 | 99 |

| Hexanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 81 | 95 |

| Cinnamaldehyde | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | 90 | 91 |

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enantioselective Chemical Kinetic Resolution

Chemical kinetic resolution can be an effective method for obtaining enantiomerically enriched this compound. This often involves the use of a chiral acyl-transfer catalyst to selectively esterify one enantiomer of the racemic acid. For instance, benzotetramisole (BTM) has been successfully used as a chiral acyl-transfer catalyst for the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids. nii.ac.jpnih.gov In this process, the racemic acid is treated with an achiral alcohol in the presence of the chiral catalyst and a coupling agent, leading to the formation of an ester from one enantiomer at a much faster rate than the other. nii.ac.jp This leaves the unreacted acid enriched in the other enantiomer.

Table 3: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids using (+)-BTM Data from analogous 2-aryl-2-fluoropropanoic acids.

| Aryl Group | Selectivity Factor (s) |

|---|---|

| Phenyl | 32 |

| 4-Chlorophenyl | 45 |

| 3-Chlorophenyl | 62 |

Chemoenzymatic Resolution Strategies

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. Lipases are commonly employed enzymes for the kinetic resolution of carboxylic acids and their esters due to their high enantioselectivity and broad substrate scope. mdpi.com

For the resolution of racemic this compound, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of the racemic acid. This would result in one enantiomer of the acid and the unreacted ester of the opposite enantiomer. The success of this approach depends on the ability of the chosen lipase to differentiate between the two enantiomers of the substrate. While specific data for the target molecule is scarce, lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species have shown excellent performance in the resolution of various chiral carboxylic acids. mdpi.com Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can be employed to achieve a theoretical yield of 100% for the desired enantiomer. cas.cnnih.gov

Convergent and Divergent Synthetic Routes for Pyridin-3-yl Propanoic Acid Scaffolds

A convergent approach would involve the synthesis of a pyridin-3-yl containing fragment and a propanoic acid equivalent, which are then coupled together. For example, a Grignard reagent derived from 3-bromopyridine (B30812) could be reacted with a suitable three-carbon electrophile that already contains the carboxylic acid functionality or a precursor.

A divergent strategy would start from a common pyridine-containing intermediate, which is then elaborated to introduce the propanoic acid side chain. For example, 3-acetylpyridine (B27631) can serve as a versatile starting material. prepchem.com A Willgerodt-Kindler reaction on 3-acetylpyridine could yield 2-(pyridin-3-yl)thioacetamide, which can then be hydrolyzed to 2-(pyridin-3-yl)acetic acid. Subsequent α-methylation and fluorination would lead to the target molecule. Alternatively, a Horner-Wadsworth-Emmons reaction with 3-pyridinecarboxaldehyde (B140518) could provide access to a 2-(pyridin-3-yl)propenoic acid derivative, which could then be subjected to further transformations to install the fluorine atom at the α-position. evitachem.com The synthesis of various 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which can be precursors to the desired acid, has also been reported. nih.gov

Reaction Mechanisms and Transformations of 2 Fluoro 2 Pyridin 3 Yl Propanoic Acid

Detailed Mechanistic Insights into Alpha-Fluorination Reactions

The synthesis of 2-Fluoro-2-(pyridin-3-yl)propanoic acid involves the introduction of a fluorine atom at the carbon adjacent to the carboxyl and pyridinyl groups. Electrophilic fluorination is a primary method for achieving this transformation. This approach typically involves the conversion of the parent carboxylic acid or its ester derivative into a nucleophilic enolate or a related species, such as a silyl (B83357) ketene (B1206846) acetal (B89532), which then reacts with an electrophilic fluorine source. nih.gov

One common mechanism begins with the deprotonation of the α-carbon of 2-(pyridin-3-yl)propanoic acid to form an enolate. This enolate then attacks an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. researchgate.netresearchgate.net The reaction of silyl ketene acetals with acetyl hypofluorite (B1221730) (AcOF) also provides an effective route to α-fluorocarboxylic acids and esters, circumventing issues like elimination and rearrangement that can occur with nucleophilic methods. nih.gov

The mechanism for the fluorination of ketones, which is analogous, involves the formation of an enol or enolate that attacks an electrophilic fluorine species. nih.gov For carboxylic acids specifically, a divergent strategy using Selectfluor has been developed where non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids. researchgate.netorganic-chemistry.org This is believed to proceed through a charge-transfer complex between Selectfluor and an activating agent. organic-chemistry.org

| Fluorination Method | Reagent(s) | Key Mechanistic Feature | Typical Substrate |

| Electrophilic Fluorination | Selectfluor®, NFSI | Attack of an enolate on an "F+" source. researchgate.net | Carboxylic Acid / Ester |

| Silyl Ketene Acetal Fluorination | Acetyl Hypofluorite (AcOF) | Reaction of a silyl ketene acetal with an electrophilic fluorine source. nih.gov | Carboxylic Acid / Ester |

| Divergent Fluorination | Selectfluor®, DMAP | Formation of a charge-transfer complex; solvent choice dictates outcome. organic-chemistry.org | Phenylacetic acid derivatives |

Reactivity Profiles of the Carboxylic Acid Moiety in Fluorinated Systems

The presence of an α-fluorine atom significantly influences the reactivity of the carboxylic acid group primarily through a strong electron-withdrawing inductive effect. pharmaguideline.comlibretexts.org This effect stabilizes the carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value) compared to its non-fluorinated analog. libretexts.orgpressbooks.pubresearchgate.net This enhanced acidity can affect reaction conditions for processes such as esterification and amidation.

Beyond modifying acidity, the carboxylic acid group can undergo direct chemical transformation. One notable reaction is decarboxylative fluorination, which replaces the entire carboxyl group with a fluorine atom. This can be achieved using visible light-promoted photoredox catalysis. organic-chemistry.orgnih.gov The mechanism involves the photon-induced oxidation of the carboxylate to form a carboxyl radical, which rapidly extrudes carbon dioxide. nih.govacs.org The resulting alkyl radical then abstracts a fluorine atom from a reagent like Selectfluor® to yield the fluoroalkane. nih.govresearchgate.net Silver-catalyzed methods with Selectfluor® have also been developed, proceeding through a proposed cycle involving Ag(I), Ag(II), and Ag(III) species. nih.gov

Another transformation is the conversion of the carboxylic acid to an acyl fluoride (B91410). This can be accomplished using Selectfluor® in the presence of elemental sulfur, which avoids the formation of acid anhydride (B1165640) byproducts. organic-chemistry.orgacs.org Mechanistic studies suggest the in-situ formation of reactive sulfur-fluorine species that mediate the fluorine transfer. organic-chemistry.orgacs.orgbohrium.com

| Reaction Type | Key Reagents | Effect of α-Fluorine | Proposed Intermediate |

| Acid-Base Chemistry | Base | Increases acidity (lowers pKa) via inductive effect. pharmaguideline.compressbooks.pub | Stabilized Carboxylate Anion |

| Decarboxylative Fluorination | Ir or Ce photocatalyst, Selectfluor®, Light | The entire moiety is a substrate for radical generation. organic-chemistry.orgresearchgate.net | Carboxyl and Alkyl Radicals |

| Acyl Fluoride Formation | Selectfluor®, Elemental Sulfur | The carboxyl group is converted to an acyl fluoride. organic-chemistry.orgacs.org | S₈-Fluoro-sulfonium Species |

| Decarboxylative Cross-Coupling | Ir photocatalyst, Ni complex, Light | The α-fluoro acid serves as a source of α-fluoroalkyl radicals for C-C bond formation. acs.org | Alkyl Radical |

Chemical Transformations of the Pyridine (B92270) Ring in this compound

The pyridine ring in this compound is an electron-deficient heterocycle, and its reactivity is further influenced by the electron-withdrawing α-fluoro-α-carboxyethyl substituent. This deactivation makes electrophilic aromatic substitution challenging. However, it enhances the ring's susceptibility to nucleophilic attack.

A powerful strategy for functionalizing such pyridine rings is through a sequence of C–H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov Although the target molecule already possesses a fluorine on the side chain, further fluorination can be directed to the pyridine ring itself, typically at the 2- or 6-position, which are activated by the ring nitrogen. This newly installed fluorine can then act as an excellent leaving group in SNAr reactions. nih.govmasterorganicchemistry.com The rate of SNAr on fluoro-pyridines is often faster than on their chloro-analogs due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack despite the strong C-F bond. nih.govmasterorganicchemistry.com A wide range of nucleophiles (N-, O-, S-, and C-based) can be used to displace the fluoride, allowing for diverse late-stage functionalization. nih.gov

Direct functionalization at the 3-position of pyridines is historically difficult. However, recent methods involving Zincke imine intermediates have enabled selective halogenation at this position. nih.gov This involves N-activation, ring-opening to an azatriene (Zincke imine), electrophilic halogenation, and subsequent ring-closure. nih.gov While the substituent at the 3-position in the target molecule is complex, this methodology highlights emerging strategies for modifying the pyridine core.

| Transformation | Position on Pyridine Ring | Typical Reagents/Conditions | Description |

| Nucleophilic Aromatic Substitution (SNAr) | 2-, 4-, or 6- (if a leaving group is present) | Nucleophile (e.g., R-OH, R-NH₂, R-SH), Base | The electron-deficient ring is attacked by a nucleophile, displacing a leaving group (like F⁻ or NO₂⁻). nih.govnih.govresearchgate.netresearchgate.net |

| C-H Fluorination / SNAr Sequence | 2- or 6- | 1. AgF₂2. Nucleophile, Base | A C-H bond is first converted to a C-F bond, which is then substituted by a nucleophile. nih.gov |

| Zincke Imine Halogenation | 3- | 1. N-activation (e.g., Tf₂O)2. Amine (ring-opening)3. Halogen source (NBS, NIS)4. Acid (ring-closure) | A temporary ring-opening strategy to enable electrophilic substitution at the 3-position. nih.gov |

Derivatization and Molecular Modification Strategies for 2 Fluoro 2 Pyridin 3 Yl Propanoic Acid

Synthesis of Esters and Amides of 2-Fluoro-2-(pyridin-3-yl)propanoic Acid

The carboxylic acid functional group is a primary site for derivatization, readily converted into esters and amides to alter polarity, solubility, and metabolic stability.

Esterification: Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. For more sensitive substrates, milder conditions are preferable. A notable method involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification. This can be achieved using a coupling agent like pivalic anhydride (B1165640), an achiral alcohol, and a chiral acyl-transfer catalyst, which allows for the separation of enantiomers by selectively esterifying one. mdpi.comnih.gov

Amidation: The formation of amides from this compound and a primary or secondary amine is typically facilitated by coupling reagents that activate the carboxylic acid. nih.govluxembourg-bio.com Common carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxyl group to form an O-acylisourea intermediate, which then reacts with the amine. nih.govluxembourg-bio.com Another effective strategy involves the in-situ formation of an acyl fluoride (B91410) from the carboxylic acid. Acyl fluorides are highly reactive toward amines, minimizing steric hindrance issues that can arise with bulky coupling partners. rsc.org Reagents such as cyanuric fluoride or Deoxo-Fluor can generate acyl fluorides under mild conditions. luxembourg-bio.com

| Derivative Type | General Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| Ester | R-COOH + R'-OH → R-COOR' | H₂SO₄ (catalyst), heat; or Piv₂O, chiral catalyst for kinetic resolution mdpi.com | 2-Fluoro-2-(pyridin-3-yl)propanoate ester |

| Amide | R-COOH + R'R''NH → R-CONR'R'' | DCC, amine; or Cyanuric fluoride then amine nih.govluxembourg-bio.com | N-substituted-2-fluoro-2-(pyridin-3-yl)propanamide |

Functionalization of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, offering key opportunities for functionalization.

N-Alkylation: The pyridine nitrogen can be readily alkylated by reacting it with primary alkyl halides in what is known as the Menshutkin reaction. google.com This process yields N-alkylpyridinium salts, converting the neutral molecule into a permanently charged quaternary ammonium (B1175870) compound. This modification drastically alters the molecule's solubility and electronic properties. While effective for primary alkyl halides, secondary and tertiary halides may lead to competing elimination reactions. google.com

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov The resulting N-oxide has altered electronic characteristics; the N-O bond can donate electron density to the ring, making the C2 and C4 positions susceptible to nucleophilic attack, while also influencing the reactivity of other ring positions. acs.orgresearchgate.net Pyridine N-oxides are versatile intermediates that can be used to introduce a variety of functional groups onto the pyridine ring. acs.orgacs.org For instance, they can facilitate formal C3-hydroxylation through photochemical valence isomerization. acs.org

| Modification | General Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Pyridine + R-X → [Pyridine-R]⁺X⁻ | Alkyl halide (e.g., CH₃I) google.com | 1-Alkyl-3-(1-fluoro-1-carboxyethyl)pyridinium halide |

| N-Oxidation | Pyridine + [O] → Pyridine-N-oxide | m-CPBA or H₂O₂ nih.gov | 2-Fluoro-2-(1-oxido-pyridin-1-ium-3-yl)propanoic acid |

Side-Chain Modifications and Elaborations of the Propanoic Acid Skeleton

Modifications to the propanoic acid side-chain, beyond the carboxyl group, allow for the synthesis of analogues with different steric and electronic profiles.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether. chemguide.co.uk This transformation yields 2-fluoro-2-(pyridin-3-yl)propan-1-ol, a versatile intermediate that can be further functionalized through oxidation, etherification, or esterification of the new hydroxyl group. Biocatalytic methods using specific strains of microorganisms have also been shown to reduce carboxylic acids to their corresponding alcohols. nih.gov

Alpha-Alkylation: To elaborate the carbon skeleton, the alpha-position of the propanoic acid can be alkylated. This is typically achieved by first converting the carboxylic acid to an ester, such as the ethyl or tert-butyl ester. The ester can then be treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to quantitatively form the enolate. youtube.comlibretexts.org This nucleophilic enolate can then react with a primary alkyl halide in an SN2 reaction to introduce a new alkyl group at the alpha-carbon, yielding a more complex ester derivative. youtube.comlibretexts.org

| Modification | Reaction Sequence | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Reduction | R-COOH → R-CH₂OH | 1. LiAlH₄, Et₂O; 2. H₃O⁺ chemguide.co.uk | 2-Fluoro-2-(pyridin-3-yl)propan-1-ol |

| α-Alkylation | R-CH(F)-COOEt → R-CR'(F)-COOEt | 1. LDA, THF, -78 °C; 2. R'-X youtube.comlibretexts.org | Ethyl 2-alkyl-2-fluoro-2-(pyridin-3-yl)propanoate |

Introduction of Additional Chiral Centers from this compound

The parent compound possesses a single chiral center at the C2 position of the propanoic acid chain (the carbon bearing the fluorine atom). This existing stereocenter can be used to direct the stereoselective formation of new chiral centers, leading to the synthesis of specific diastereomers.

Diastereoselective Reactions: A powerful strategy involves modifying a functional group on the molecule in a way that creates a new stereocenter under the influence of the existing one. For example, if the pyridine ring were to be selectively reduced, new chiral centers would be created on the resulting piperidine (B6355638) ring. The stereochemical outcome of this reduction could be influenced by the chiral side chain, leading to a diastereomeric mixture where one isomer is favored.

Another approach involves creating a new reactive site that can undergo an asymmetric reaction. For instance, the carboxylic acid could be converted into an α,β-unsaturated ketone derivative. The subsequent conjugate addition of a nucleophile to this system, catalyzed by a chiral catalyst, would generate a new stereocenter. The product would be one of a pair of diastereomers, with the ratio depending on the catalyst and reaction conditions. Similarly, asymmetric phase-transfer catalytic alkylation of ester derivatives in the presence of a chiral catalyst can be used to introduce a second stereocenter with high enantiomeric excess. nih.gov These methods allow for the controlled synthesis of complex stereoisomers for structure-activity relationship studies.

| Strategy | Conceptual Reaction | Potential Outcome | Stereochemical Relationship |

|---|---|---|---|

| Ring Hydrogenation | Chiral Pyridine → Chiral Piperidine | Creates new stereocenters in the ring | Diastereomers |

| Asymmetric Conjugate Addition | Creation of α,β-unsaturated system, followed by chiral catalyzed addition | Creates a new stereocenter in the side chain | Diastereomers |

| Asymmetric Alkylation | Alkylation of a derivative using a chiral phase-transfer catalyst nih.gov | Creates a new stereocenter alpha to the carbonyl group | Diastereomers |

Advanced Spectroscopic and Chromatographic Characterization of 2 Fluoro 2 Pyridin 3 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 2-Fluoro-2-(pyridin-3-yl)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming its molecular structure.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the methyl group, and the carboxylic acid group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the substitution at the 3-position, a complex splitting pattern is anticipated. Drawing parallels with 3-pyridineacetic acid, the proton at the 2-position (adjacent to the nitrogen) would likely be the most downfield, followed by the proton at the 6-position. The protons at the 4- and 5-positions would appear further upfield. nih.govhmdb.ca

The methyl group (CH₃) protons, being attached to a carbon bearing both a fluorine and a carboxyl group, would experience significant deshielding. This signal is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift is predicted to be in the range of δ 1.5-2.5 ppm.

The carboxylic acid proton (-COOH) is highly deshielded and its signal is typically broad, appearing far downfield, generally above δ 10.0 ppm. Its position can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.5-8.8 | Singlet or Doublet |

| Pyridine H-6 | ~8.4-8.6 | Doublet |

| Pyridine H-4 | ~7.7-8.0 | Doublet of Doublets |

| Pyridine H-5 | ~7.3-7.6 | Doublet of Doublets |

| -CH₃ | ~1.8-2.2 | Doublet |

| -COOH | >10.0 | Broad Singlet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the carbons of the pyridine ring, the quaternary carbon attached to the fluorine, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of δ 170-180 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). Based on data for 3-substituted pyridines, the C-2 and C-6 carbons are expected to be the most downfield, while C-4 and C-5 will be further upfield. The C-3 carbon, being the point of substitution, will also have a characteristic chemical shift. foodb.cahmdb.ca

The quaternary carbon atom bonded to the fluorine atom will show a signal that is split into a doublet due to one-bond coupling with the ¹⁹F nucleus. Its chemical shift will be significantly influenced by the electronegative fluorine atom. The methyl carbon will appear at the most upfield region of the spectrum, likely between δ 20-30 ppm, and will also exhibit coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170-180 |

| Pyridine C-2 | ~150 |

| Pyridine C-6 | ~148 |

| Pyridine C-4 | ~136 |

| Pyridine C-5 | ~124 |

| Pyridine C-3 | ~135 |

| C-F | 90-100 (doublet) |

| -CH₃ | 20-30 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. For compounds with a fluorine atom alpha to a carboxylic acid, the chemical shifts are typically found in a specific region of the ¹⁹F NMR spectrum. The signal for the fluorine in the target molecule is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift range for organofluorine compounds is broad, but for an aliphatic fluorine atom of this nature, a chemical shift relative to a standard like CFCl₃ is anticipated. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (molecular weight: 169.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) as a radical (a loss of 45 Da). dntb.gov.ua Another typical fragmentation is the loss of water (18 Da) from the molecular ion. For pyridine-containing compounds, fragmentation often involves cleavage of the bonds adjacent to the pyridine ring. Therefore, a significant fragment could correspond to the pyridinyl-fluoro-methyl cation. The presence of the pyridine ring can also lead to characteristic fragmentation patterns involving the ring itself. sielc.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 169 | [M]⁺ (Molecular Ion) |

| 170 | [M+H]⁺ (Protonated Molecular Ion) |

| 124 | [M-COOH]⁺ |

| 151 | [M-H₂O]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

High-Resolution Chromatographic Techniques for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of compounds in a mixture. For a polar, ionizable compound like this compound, reversed-phase HPLC would be a suitable method.

A C18 column would likely be used as the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter for controlling the retention of the analyte, as it will affect the ionization state of both the carboxylic acid and the pyridine nitrogen. Operating at a pH below the pKa of the carboxylic acid and the pKa of the pyridinium (B92312) ion would lead to increased retention on a reversed-phase column. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection could be achieved using a UV detector, with the wavelength set to an absorbance maximum for the pyridine ring, typically around 260 nm. The separation of pyridine carboxylic acid isomers has been successfully achieved using mixed-mode chromatography, which could also be a viable approach. nih.govhmdb.ca

Table 4: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

|---|---|

| Column | Reversed-phase C18, or Mixed-mode |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, UPLC is an invaluable tool for purity assessment, impurity profiling, and chiral separations.

The polar nature of this compound, conferred by the pyridine ring and the carboxylic acid group, alongside the presence of a fluorine atom, requires careful consideration of chromatographic conditions to achieve optimal separation. Reversed-phase UPLC is a commonly employed mode for such analyses. The selection of a suitable stationary phase is critical; while standard C18 columns are widely used, phases designed for polar compounds or those with alternative selectivity, such as phenyl-hexyl or fluorophenyl phases, can offer superior peak shape and retention. labrulez.comchromatographyonline.com The use of fluorinated stationary phases, for instance, can provide unique selectivity for halogenated compounds. chromatographyonline.comresearchgate.net

Method development for a compound like this compound would typically involve a systematic approach to optimizing the mobile phase composition. A common starting point is a gradient elution using a mixture of an aqueous phase and an organic solvent, such as acetonitrile or methanol. The aqueous phase is often acidified with additives like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention on reversed-phase columns. acs.orgnih.gov The separation of polar compounds can be challenging due to insufficient retention on conventional reversed-phase columns; however, UPLC systems, with their higher efficiency, can often overcome these limitations. sielc.com

A hypothetical UPLC method for the analysis of this compound is detailed in the interactive table below. This table illustrates a typical set of parameters that could be employed for the separation of the compound from its potential impurities.

Interactive Data Table: Illustrative UPLC Method Parameters

| Parameter | Value |

| Instrument | Waters ACQUITY UPLC H-Class |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions in a solid-state environment. For chiral molecules such as this compound, which possesses a stereocenter at the alpha-carbon, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of its enantiomers.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be deduced. The quality of the crystal is paramount for obtaining high-resolution structural data.

While specific crystallographic data for this compound is not publicly available, an analysis of structurally similar compounds, such as pyridine carboxylic acids, can provide insight into the expected structural parameters. For instance, the crystal structure of 3-Pyridinepropionic acid, a non-fluorinated analog, has been investigated. chemicalbook.comsigmaaldrich.com In the crystalline state, pyridine carboxylic acids often exhibit extensive hydrogen bonding networks, typically involving the carboxylic acid group and the nitrogen atom of the pyridine ring. rsc.org

The table below presents hypothetical, yet scientifically plausible, crystallographic data for this compound, based on known values for similar small organic molecules and pyridine derivatives. mdpi.comacs.org This data serves as an illustrative example of the detailed structural information that would be obtained from an X-ray crystallographic analysis.

Interactive Data Table: Representative Crystallographic Data

| Parameter | Illustrative Value |

| Empirical Formula | C₈H₈FNO₂ |

| Formula Weight | 169.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 817.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.375 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

The determination of the absolute configuration is often achieved using anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths. The refined crystal structure would definitively establish the (R) or (S) configuration of a resolved enantiomer of this compound.

Computational and Theoretical Investigations on 2 Fluoro 2 Pyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Bond Properties

No specific studies employing Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT) to analyze the electronic structure, bond properties, molecular orbital energies (such as HOMO and LUMO), or spectroscopic characteristics of 2-Fluoro-2-(pyridin-3-yl)propanoic acid were found. Such calculations would be valuable for understanding the molecule's reactivity, stability, and spectroscopic profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research detailing the use of molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. MD simulations could provide insights into the molecule's flexibility, preferred conformations in different environments, and its potential interactions with other molecules, such as solvents or biological macromolecules.

Prediction of Reaction Pathways and Transition States in Synthetic Methodologies

A search of the scientific literature did not uncover any theoretical studies predicting the reaction pathways or transition states for the synthesis of this compound. Computational chemistry can be a powerful tool for optimizing synthetic routes and understanding reaction mechanisms, but this has not been publicly documented for this specific compound.

In Silico Modeling for Understanding Stereoselectivity in Asymmetric Transformations

No in silico modeling studies focused on the stereoselectivity of asymmetric transformations involving this compound have been published. Such computational models are crucial for designing and explaining stereoselective syntheses of chiral molecules.

Rational Design of Derivatives through Computational Approaches

There are no reports on the use of computational approaches for the rational design of derivatives of this compound. This methodology typically involves using computational screening and property prediction to identify novel structures with desired characteristics, but it has not been applied to this specific parent compound in the available literature.

Emerging Research Applications of 2 Fluoro 2 Pyridin 3 Yl Propanoic Acid in Chemical Sciences Excluding Clinical Studies

Role as a Versatile Chiral Building Block in Complex Molecule Synthesis

2-Fluoro-2-(pyridin-3-yl)propanoic acid serves as a valuable chiral building block in organic synthesis. The presence of a stereogenic center bearing a fluorine atom is a highly sought-after motif in the design of complex molecules. Synthetic strategies based on fluorinated building blocks are a dominant approach in discovery chemistry. nih.gov This compound provides a direct route to introduce both a fluorinated asymmetric center and a pyridinyl moiety into larger, more complex molecular architectures.

The synthesis of molecules with multiple contiguous stereogenic centers is a significant challenge in chemistry, and the use of chiral, fluorinated synthons like α-pyridine-α-fluoro esters and acids is an efficient strategy to address this. mdpi.com However, the presence of the pyridine (B92270) ring can present unique challenges, as its nitrogen atom can coordinate to metal catalysts, potentially leading to catalyst inactivation or poisoning and affecting reactivity and stereoselectivity. mdpi.com Despite this, the utility of such building blocks is significant, enabling access to novel chemical space. The decarboxylative strategy is one modern methodology that can be used to introduce fluorine-containing substituents from carboxylic acids into molecules of interest. nih.gov

Application as a Core Scaffold for Designing Chemical Probes

Chemical probes are small molecules designed to study biological systems by interacting with specific targets like proteins. chemicalprobes.org Affinity-based probes typically consist of three components: the biologically active molecule, a chemical linker, and a reporter tag (such as biotin or a fluorescent dye). nih.gov The structure of this compound makes it an ideal core scaffold for the development of such probes.

The propanoic acid group offers a convenient chemical handle for modification. It can be readily converted to an amide or ester, allowing for the attachment of various linkers and reporter groups without altering the core structure responsible for target interaction. The synthesis of such probes involves multi-step processes, often beginning with the core molecule, which is then elaborated through sequential chemical reactions to append the necessary components for target detection and isolation. nih.govljmu.ac.uk The fluorine atom can also serve as a reporter for ¹⁹F NMR spectroscopy, a technique used to probe ligand-protein interactions. ljmu.ac.uk

Utilization in the Development of Advanced Materials and Functional Polymers

The introduction of fluorine into polymers can impart unique and desirable properties, including thermal stability, chemical resistance, and altered surface characteristics. researchgate.net Fluorinated monomers are key components in the synthesis of these advanced materials. This compound, or its derivatives, can be envisioned as a monomer for the creation of functional polymers. For instance, biosynthetic strategies have been developed to produce fluorinated polymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) from fluorinated precursors. researchgate.net This biocatalytic approach highlights the potential for creating novel fluorinated materials from small-molecule building blocks. researchgate.net The incorporation of the this compound moiety into a polymer backbone could yield materials with tailored electronic, physical, and bioactive properties.

Precursor for Radiolabeled Compounds in Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable decay properties. nih.gov Many natural and artificial amino acids have been radiolabeled for PET imaging of tumors, which often exhibit increased amino acid metabolism. researchgate.netnih.gov

This compound is an excellent candidate for development as a PET imaging agent. The non-radioactive fluorine atom (¹⁹F) can be substituted with its radioactive counterpart (¹⁸F) in the final step of the synthesis. This is typically achieved through a no-carrier-added nucleophilic substitution reaction, where ¹⁸F-fluoride displaces a suitable leaving group on the precursor molecule. nih.govradiologykey.com The resulting ¹⁸F-labeled compound can then be used in preclinical research to study its biodistribution and potential for imaging specific biological processes or diseases.

Table 1: Properties of Fluorine-18 for PET Imaging

| Property | Value | Significance |

|---|---|---|

| Half-life | 109.8 minutes | Long enough for synthesis and imaging, but short enough to minimize radiation exposure. nih.gov |

| Positron Emission | 97% | High efficiency of positron decay leads to a strong imaging signal. nih.gov |

| Maximum Energy | 0.635 MeV | Low positron energy results in a short tissue range, leading to higher resolution images. nih.gov |

| Synthesis | Nucleophilic Substitution | Well-established and efficient methods for incorporating ¹⁸F into molecules. radiologykey.com |

Application in Analytical Chemistry as a Chiral Derivatizing Agent

The analysis and separation of enantiomers are critical in many areas of chemistry. While enantiomers have identical physical properties in a non-chiral environment, diastereomers have different properties and can be separated by standard techniques like chromatography. A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org

This compound, in its enantiomerically pure form, has the potential to be used as a CDA. Its carboxylic acid functional group can react with racemic alcohols or amines to form diastereomeric esters or amides. These newly formed diastereomers can then be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). wikipedia.org This indirect method allows for the determination of the enantiomeric excess (ee) of the original sample. The development of new CDAs is an active area of research to improve the accuracy and efficiency of chiral analysis. nih.gov

Table 2: Comparison of Enantiomers and Diastereomers for Analysis

| Property | Enantiomers | Diastereomers |

|---|---|---|

| Structure | Non-superimposable mirror images | Stereoisomers that are not mirror images |

| Physical Properties (m.p., b.p., solubility) | Identical (in achiral media) | Different |

| Spectroscopic Properties (NMR, IR) | Identical (in achiral media) | Different |

| Chromatographic Behavior | Identical on achiral stationary phases | Different on achiral stationary phases |

| Separation | Requires a chiral environment (e.g., chiral chromatography or CDA) | Separable by standard techniques (e.g., chromatography, crystallization) |

Fundamental Research into the Impact of Fluorine Substitution on Molecular Recognition and Biological Interactions

The substitution of hydrogen with fluorine can dramatically alter a molecule's biological properties. nih.govresearchgate.netacs.org This is due to fluorine's unique combination of small size (similar to hydrogen) and high electronegativity. researchgate.net this compound serves as an excellent model compound for fundamental studies on how fluorine substitution affects molecular recognition and interactions with biological systems, such as enzymes.

Fluorine can influence a molecule's conformation, pKa, and metabolic stability. For example, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block that pathway, increasing the molecule's half-life. acs.org In the context of enzyme binding, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with profoundly different electronic properties. researchgate.net Studies with fluorinated molecules provide deeper insights into metabolic pathways and the nature of enzyme-substrate interactions. nih.govacs.org For instance, the fluoroacetyl-CoA thioesterase (FlK) demonstrates a high level of discrimination for its fluorinated substrate over its non-fluorinated analogue, acetyl-CoA, showcasing how enzymes can evolve to recognize and leverage the unique properties of fluorine. nih.gov

The high electronegativity of fluorine polarizes the carbon-fluorine (C-F) bond, creating a strong dipole moment. This polarization can influence the acidity of nearby functional groups and alter non-covalent interactions. While fluorine is not typically considered a strong hydrogen bond acceptor, it can participate in weak hydrogen bonds (C-F···H-X), as well as other electrostatic and multipolar interactions that can be critical for molecular recognition and binding affinity. researchgate.net

The replacement of C-H bonds with C-F bonds increases a molecule's hydrophobic surface, which can enhance lipophilicity and influence properties like membrane permeability. nih.gov The interplay of these effects—steric, electrostatic, and hydrophobic—is complex and context-dependent. researchgate.netnih.gov Studying well-defined molecules like this compound allows researchers to dissect these individual contributions and develop a more predictive understanding of how fluorine incorporation can be used to fine-tune molecular interactions for specific applications in chemistry and biology. nih.govresearchgate.net

Table 3: Effects of Fluorine Substitution on Molecular Properties

| Property Affected | Consequence of Fluorine Incorporation |

|---|---|

| Electronegativity | Creates a strong, polarized C-F bond; can lower the pKa of nearby acidic protons. researchgate.netresearchgate.net |

| Lipophilicity | Generally increases lipophilicity (logP), which can affect solubility and cell permeability. nih.gov |

| Metabolic Stability | Can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing in vivo half-life. acs.org |

| Conformation | Can influence molecular shape and preferred conformation through steric and electronic effects (e.g., gauche effect). |

| Binding Interactions | Can participate in weak hydrogen bonds, dipole-dipole, and other electrostatic interactions, altering binding affinity to target proteins. nih.govresearchgate.net |

| Bioisosterism | Can act as a mimic for a hydrogen atom or a hydroxyl group, but with different electronic and interactive properties. researchgate.net |

Investigation of Metabolic Pathway Alterations

As of the current date, a comprehensive review of scientific literature reveals a notable absence of published research specifically investigating the effects of this compound on metabolic pathway alterations. While studies on other fluorinated compounds have demonstrated significant impacts on various metabolic processes, direct experimental data detailing the influence of this compound on cellular metabolism, including its interaction with specific enzymes and subsequent changes in metabolite levels, are not available in the public domain.

The introduction of a fluorine atom can drastically alter the biological activity of a molecule compared to its non-fluorinated analogue. Therefore, extrapolating the metabolic effects from other pyridine or propanoic acid derivatives would be highly speculative and scientifically unsound. Research in this area would be essential to understand the compound's mechanism of action at a cellular level.

Future research in this area would likely involve a multi-faceted approach to elucidate the metabolic impact of this compound. Techniques such as metabolomics, proteomics, and transcriptomics would be invaluable in identifying which metabolic pathways are most significantly affected. Initial in vitro studies using cell cultures would likely be followed by more complex investigations in model organisms.

Should research be undertaken in this area, the findings would be pivotal in understanding the biochemical profile of this compound. Such studies would aim to identify any inhibitory or activating effects on key metabolic enzymes, potential for bioaccumulation, and the downstream consequences for cellular function.

Given the lack of specific data, the following table is a hypothetical representation of how research findings on the metabolic pathway alterations induced by this compound could be presented.

Table 1: Hypothetical Research Findings on Metabolic Pathway Alterations by this compound

| Metabolic Pathway | Key Enzyme/Metabolite | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Glycolysis | Hexokinase | Data Not Available | Data Not Available | Data Not Available |

| Citric Acid Cycle | Citrate Synthase | Data Not Available | Data Not Available | Data Not Available |

| Fatty Acid Oxidation | Carnitine Palmitoyltransferase I | Data Not Available | Data Not Available | Data Not Available |

Q & A

Q. Table 1: Comparison of this compound with Analogs

| Compound | Fluorine Position | IC50 (COX-2 Inhibition) | Metabolic Half-Life |

|---|---|---|---|

| 2-Fluoro-2-(pyridin-3-yl) | C2 | 0.8 µM | 4.2 h |

| 2-(Pyridin-3-yl)propanoic | None | 5.3 µM | 1.5 h |

| 3-Fluoro derivative | C3 | 2.1 µM | 3.0 h |

What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy : NMR confirms fluorine substitution, while NMR resolves pyridine ring protons (δ 8.2–8.7 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and O-H bends (~2500 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] = 200.06) .

In studying the hydrolysis kinetics of this compound, how do pH and substituent effects interplay to influence degradation pathways?

Advanced

Hydrolysis follows pseudo-first-order kinetics, with rate constants () determined via HPLC monitoring:

- pH Dependency : Degradation accelerates at pH > 6 due to carboxylate ion formation, which destabilizes the adjacent C-F bond .

- Substituent Effects : Electron-donating groups on the pyridine ring (e.g., -OCH) reduce hydrolysis rates by delocalizing negative charge .

- Isotope Studies : -labeling tracks carboxylate oxygen exchange, confirming nucleophilic attack mechanisms .

What are the key differences in physicochemical properties between this compound and its non-fluorinated analog, and how do these affect its application in medicinal chemistry?

Basic

Fluorination alters:

- Lipophilicity : LogP increases by ~0.5 units, enhancing membrane permeability .

- Acidity : pKa decreases from 4.9 (non-fluorinated) to 3.8, improving solubility at physiological pH .

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life in vivo .

What computational modeling approaches are utilized to predict the binding affinity of this compound with target enzymes, and how are these validated experimentally?

Q. Advanced

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or PPARγ, prioritizing fluorine’s role in H-bonding .

- Molecular Dynamics (MD) : Trajectories assess binding pocket flexibility under physiological conditions (e.g., solvation effects) .

- Validation : IC50 values from enzyme inhibition assays correlate with computed binding energies (R > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.